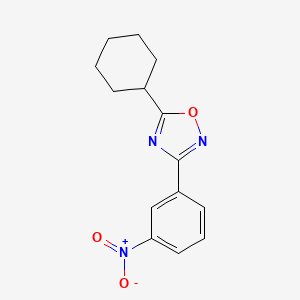

5-Cyclohexyl-3-(3-nitrophenyl)-1,2,4-oxadiazole

Descripción general

Descripción

5-Cyclohexyl-3-(3-nitrophenyl)-1,2,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of both cyclohexyl and nitrophenyl groups in its structure contributes to its unique chemical properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclohexyl-3-(3-nitrophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclohexyl isocyanate with 3-nitrobenzohydrazide in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Análisis De Reacciones Químicas

Types of Reactions

5-Cyclohexyl-3-(3-nitrophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Cyclization: The oxadiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO).

Cyclization: Phosphorus oxychloride, reflux conditions.

Major Products Formed

Reduction: 5-Cyclohexyl-3-(3-aminophenyl)-1,2,4-oxadiazole.

Substitution: Various substituted oxadiazoles depending on the nucleophile used.

Cyclization: More complex heterocyclic compounds.

Aplicaciones Científicas De Investigación

While specific applications of "5-Cyclohexyl-3-(3-nitrophenyl)-1,2,4-oxadiazole" are not detailed in the provided search results, the broader research context of 1,2,4-oxadiazole derivatives suggests potential applications in medicinal chemistry, particularly as anticancer agents .

General Information

This compound

- CAS No : 442571-86-0

- Molecular Formula : C14H15N3O3

- Molecular Weight : 273.29

- Purity : typically around 97%

Potential Applications Based on 1,2,4-Oxadiazole Research

1,2,4-oxadiazoles, as a class, have a wide spectrum of biological activities, making them attractive frameworks for novel drug development .

- Anticancer Agents : Derivatives of 1,2,4-oxadiazoles have demonstrated potential as anticancer agents . For example, N-cyclohexyl-3-aryl-1,2,4-oxadiazole-5-amines have shown antitumor activity against various cancer cell lines .

- Other Biological Activities : 1,3,4-oxadiazole derivatives (structurally related) have been investigated for antidiabetic and anti-inflammatory activities .

Synthesis and Characterization

- 1,2,4-oxadiazole derivatives can be synthesized through multistep reaction schemes using benzohydrazide as a starting material .

- The structures of synthesized compounds are typically characterized and confirmed using various spectroscopic methods such as FT-IR, 1H NMR, C13 NMR, and mass spectral studies .

** considerations**

Mecanismo De Acción

The mechanism of action of 5-Cyclohexyl-3-(3-nitrophenyl)-1,2,4-oxadiazole depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.

Comparación Con Compuestos Similares

Similar Compounds

5-Phenyl-3-(3-nitrophenyl)-1,2,4-oxadiazole: Similar structure but with a phenyl group instead of a cyclohexyl group.

5-Cyclohexyl-3-(4-nitrophenyl)-1,2,4-oxadiazole: Similar structure but with the nitro group in the para position.

5-Cyclohexyl-3-(3-chlorophenyl)-1,2,4-oxadiazole: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

The presence of both cyclohexyl and nitrophenyl groups in 5-Cyclohexyl-3-(3-nitrophenyl)-1,2,4-oxadiazole imparts unique steric and electronic properties that can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications in research and industry.

Actividad Biológica

5-Cyclohexyl-3-(3-nitrophenyl)-1,2,4-oxadiazole (CAS No. 442571-86-0) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will explore its biological activity, including anticancer properties, anti-inflammatory effects, and other therapeutic potentials.

- Molecular Formula : C14H15N3O3

- Molecular Weight : 273.3 g/mol

- Structure : The compound features a cyclohexyl group and a nitrophenyl group attached to the oxadiazole ring, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including this compound. The compound has been evaluated against various cancer cell lines, demonstrating promising results.

Case Studies and Findings

-

In Vitro Anticancer Activity :

- In a study assessing a range of oxadiazole derivatives, compounds were screened for their ability to inhibit cancer cell growth at concentrations around . The results indicated that certain derivatives exhibited significant growth inhibition rates against several cancer types including breast and prostate cancers .

- Table 1 summarizes the growth inhibition percentages (GP) observed for various cell lines:

Compound Cell Line GP (%) This compound MDA-MB-435 (Breast) 95.37 This compound PC-3 (Prostate) 96.86 -

Mechanism of Action :

- The mechanism by which oxadiazoles exert their anticancer effects often involves the induction of apoptosis and inhibition of key signaling pathways such as EGFR and IL-6 . Molecular docking studies have suggested that these compounds can effectively bind to target proteins involved in cancer progression.

Anti-inflammatory Properties

The anti-inflammatory potential of oxadiazole derivatives has also been investigated. Some studies have reported that these compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6.

Research Insights

- COX Inhibition :

Compound COX-2 IC50 (μM) COX-1 IC50 (μM) SI This compound 0.04 14.7 367.5

Broader Therapeutic Applications

The versatility of the oxadiazole scaffold has led to its exploration in various therapeutic areas beyond oncology and inflammation:

- Antimicrobial Activity :

- Neuroprotective Effects :

Propiedades

IUPAC Name |

5-cyclohexyl-3-(3-nitrophenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3/c18-17(19)12-8-4-7-11(9-12)13-15-14(20-16-13)10-5-2-1-3-6-10/h4,7-10H,1-3,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQLIQMGJEJUWCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=NC(=NO2)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00351544 | |

| Record name | 5-cyclohexyl-3-(3-nitrophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

442571-86-0 | |

| Record name | 5-cyclohexyl-3-(3-nitrophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.